molecular formula C9H9ClO3S B1521003 3-Propanoylbenzene-1-sulfonyl chloride CAS No. 1152558-85-4

3-Propanoylbenzene-1-sulfonyl chloride

Cat. No. B1521003
CAS RN: 1152558-85-4
M. Wt: 232.68 g/mol
InChI Key: VVGMPCDOSJNYLL-UHFFFAOYSA-N
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Description

3-Propanoylbenzene-1-sulfonyl chloride, also known as 3-(1-Oxopropanoyl)benzenesulfonyl chloride or PSCl, is a chemical compound that belongs to the group of sulfonyl chlorides. It has a molecular weight of 232.69 and is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 3-Propanoylbenzene-1-sulfonyl chloride is represented by the InChI code 1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Propanoylbenzene-1-sulfonyl chloride is a powder at room temperature . It has a molecular weight of 232.69 .

Scientific Research Applications

Catalytic Applications

  • Solid Acid Catalysts Synthesis: Sulfonic groups functionalized mesoporous polydivinylbenzenes (PDVB-x-SO3Hs) were synthesized from sulfonation, showing high surface area and abundant mesoporosity. These catalysts exhibited more activity than traditional arenesulfonic and strongly acidic ion-exchange resins in esterification and acylation reactions, attributed to their unique features such as large surface area, abundance of mesoporosity, and high content of sulfonic groups (Liu et al., 2010).

Synthesis of Organic Compounds

  • Ionic Liquid Synthesis: Novel ionic liquid sulfonic acid functionalized pyridinium chloride was synthesized and used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, demonstrating the versatility of sulfonic acid derivatives in promoting organic reactions (Moosavi‐Zare et al., 2013).

Pharmaceutical Applications

  • Decarboxylative Radical Sulfonylation: A method for decarboxylative radical sulfonylation with sulfinates was reported, showcasing a synthetic utility in the late-stage modification of complex natural products and bioactive pharmaceuticals. This method facilitates the synthesis of sulfones, key structural motifs in pharmaceuticals and agrochemicals, via a redox-neutral protocol with broad substrate scope and functional group compatibility (He et al., 2020).

Material Science

  • Internucleotide Bond Synthesis: The synthesis of internucleotide bonds using insoluble crosslinked poly(3,5-diethylstyrene) sulfonyl chloride as a convenient condensing agent highlights the application of sulfonyl chlorides in nucleic acid chemistry, providing a method for oligonucleotide synthesis with simple isolation and purification procedures (Rubinstein & Patchornik, 1975).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and washing thoroughly after handling (P264) .

properties

IUPAC Name

3-propanoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGMPCDOSJNYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propanoylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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